![molecular formula C8H8N4O3 B3022182 (5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid CAS No. 842972-62-7](/img/structure/B3022182.png)
(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid
Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The TP scaffold has found numerous applications in medicinal chemistry . There are several methods for synthesizing TP derivatives, including condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole , and other methods involving different starting materials and reaction conditions .Molecular Structure Analysis
The TP heterocycle is structurally similar to the purine ring . The exact structure of “(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid” is not available in the sources I found.Chemical Reactions Analysis
There are studies on the electrochemical transformations of TP derivatives . For example, it was found that a certain TP derivative is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Scientific Research Applications
Antiviral Applications
The compound has been investigated as a potential antiviral agent. Specifically, two derivatives—L-argininium 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide monohydrate and piperidinium 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide —were synthesized and evaluated. These compounds exhibit promising antiviral activity, particularly against cytomegaloviruses, HIV, and hepatitis viruses . The crystal structures of these derivatives were compared, revealing significant differences in intermolecular hydrogen bonding patterns. Such structural insights are crucial for understanding their interactions with biological targets.
Anticonvulsant Properties
Researchers have explored the anticonvulsant potential of related compounds in the 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series. One compound, labeled as compound 31 , demonstrated remarkable anticonvulsant activity with an ED50 (effective dose) of 19.7 mg/kg. Its protection index (PI) was significantly higher than standard drugs like carbamazepine and phenytoin . These findings suggest that similar derivatives, including our target compound, may hold promise in treating epilepsy and related disorders.
Electrochemical Studies
In addition to biological applications, electrochemical methods have been employed to study 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine monohydrate . Researchers investigated the effect of pH on its reduction potential in aqueous solutions. Such studies contribute to our understanding of the compound’s redox behavior and its potential applications in electrochemistry .
Future Directions
The TP scaffold has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . Future research may continue to explore the potential of TP derivatives in drug design and other applications .
Mechanism of Action
Target of Action
Similar compounds have been synthesized as promising antiviral drugs , suggesting potential targets could be proteins or enzymes involved in viral replication or immune response.
Mode of Action
It’s suggested that the nature of the counterion can have a significant impact on the interaction of the drug with biological targets
Biochemical Pathways
Given its potential antiviral properties , it may interfere with viral replication pathways or modulate immune response pathways
Pharmacokinetics
The replacement of the l-arginine cation with piperidinium one leads to a serious reorganization of the system of intermolecular hydrogen bonds in the solid state, which can have a significant impact on the interaction of the new drug with biological targets .
Result of Action
Based on its potential antiviral properties , it may inhibit viral replication or modulate immune responses, leading to a reduction in viral load and disease symptoms.
properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-5(2-6(13)14)7(15)12-8(11-4)9-3-10-12/h3H,2H2,1H3,(H,13,14)(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISAHVJJLIVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360643 | |
Record name | (5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid | |
CAS RN |
459427-55-5 | |
Record name | (5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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